N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
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Description
N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a useful research compound. Its molecular formula is C18H19FN2O4S2 and its molecular weight is 410.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Patel et al. (2009) explored the synthesis of fluoro substituted benzothiazoles containing different functional groups for antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities screening. The compounds were synthesized by condensing Ethyl chloroformate with substituted 2-aminobenzothiazoles, and their biological activities were assessed through various assays (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Sunder and Maleraju (2013) reported on the synthesis of novel benzothiazole derivatives with anti-inflammatory activity. These derivatives were synthesized by reacting various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, showcasing the versatility of benzothiazole compounds in the development of anti-inflammatory agents (Sunder & Maleraju, 2013).
Antioxidant and Antimicrobial Activities
- Ahmad et al. (2010) synthesized a series of N'-arylmethylidene-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetohydrazides, demonstrating potential antioxidant and antibacterial activities. These compounds were prepared starting from commercially available saccharine, highlighting the chemical versatility of benzothiazole and its derivatives in creating compounds with significant biological activities (Ahmad, Siddiqui, Zia-ur-Rehman, & Parvez, 2010).
Antimycobacterial Activity
- Sathe et al. (2011) focused on the synthesis of fluorinated benzothiazolo imidazole compounds for antimicrobial screening. These compounds were synthesized and evaluated for their antimicrobial activity, contributing to the understanding of how fluorine substitution can impact the biological efficacy of benzothiazole derivatives (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Properties
IUPAC Name |
N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S2/c1-18(2)9-13-16(14(22)10-18)26-17(20-13)21-15(23)7-8-27(24,25)12-5-3-11(19)4-6-12/h3-6H,7-10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBRXZPVGINKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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